N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide
Description
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzofuran ring and a carbamoylphenyl group. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Properties
IUPAC Name |
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)11-5-3-6-12(8-11)18-16(20)14-9-10-4-1-2-7-13(10)21-14/h1-9H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFWHAYHZONTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-carbamoylphenylboronic acid with 1-benzofuran-2-carboxylic acid under specific conditions. One common method involves the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. As a FAAH inhibitor, it prevents the degradation of endocannabinoids like anandamide, leading to increased levels of these signaling molecules in the body . This results in the activation of cannabinoid receptors, which play a role in modulating pain, mood, and inflammation.
Comparison with Similar Compounds
Similar Compounds
URB597: Another FAAH inhibitor with a similar structure and mechanism of action.
Carbamic Acid Derivatives: Compounds like carbamic acid and its esters share structural similarities and are used in various chemical reactions.
Uniqueness
N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of a benzofuran ring and a carbamoylphenyl group, which imparts unique chemical properties and biological activities. Its ability to inhibit FAAH and modulate the endocannabinoid system makes it a valuable compound in both research and therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
